Saprisartan

Übersicht

Beschreibung

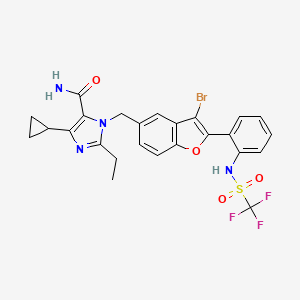

Saprisartan ist ein selektiver, potenter, oral aktiver und lang wirkender, nicht-peptidischer Angiotensin-II-Typ-1-Rezeptor-Antagonist. Es wird hauptsächlich zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt. Durch die Blockade des Renin-Angiotensin-Aldosteron-Systems auf der Ebene des Angiotensin-II-Typ-1-Rezeptors hilft this compound, die Natriumreabsorption und Vasokonstriktion zu verringern, was zu einer Senkung des Blutdrucks führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Saprisartan wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seiner Kernstruktur beinhalten, die einen Benzofuranring, einen Imidazolring und verschiedene Substituenten umfasst. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Benzofuranrings: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Benzofuranrings.

Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen in den Benzofuranring eingeführt.

Bildung des Imidazolrings: Der Imidazolring wird durch Cyclisierungsreaktionen gebildet, die geeignete Vorläufer beinhalten.

Kupplungsreaktionen: Der Benzofuran- und der Imidazolring werden durch geeignete Kupplungsreaktionen miteinander gekoppelt, um das endgültige this compound-Molekül zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Der Prozess ist auf Ausbeute, Reinheit und Wirtschaftlichkeit optimiert. Zu den wichtigsten Überlegungen gehören die Auswahl geeigneter Lösungsmittel, Katalysatoren und Reaktionsbedingungen, um eine hohe Effizienz und minimale Umweltbelastung zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Derivate umwandeln.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche pharmakologische Eigenschaften und potenzielle therapeutische Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Modellverbindung in Studien zu Rezeptor-Ligand-Wechselwirkungen und Struktur-Wirkungsbeziehungen verwendet.

Biologie: this compound wird in Studien zum Renin-Angiotensin-Aldosteron-System und seiner Rolle bei der Regulierung des Blutdrucks und des Flüssigkeitshaushalts verwendet.

Medizin: this compound wird in der klinischen Forschung zur Entwicklung neuer Behandlungen für Bluthochdruck und Herzinsuffizienz eingesetzt.

Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Antihypertensiva eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Blockade des Angiotensin-II-Typ-1-Rezeptors. Dieser Rezeptor ist am Renin-Angiotensin-Aldosteron-System beteiligt, das den Blutdruck und den Flüssigkeitshaushalt reguliert. Durch die Blockade dieses Rezeptors reduziert this compound die Wirkung von Angiotensin II, was zu einer verringerten Vasokonstriktion und Natriumreabsorption führt. Dies führt zu einer Senkung des Blutdrucks und einer Verbesserung der Herzfunktion .

Analyse Chemischer Reaktionen

Types of Reactions

Saprisartan undergoes various types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced derivatives.

Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Saprisartan has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of receptor-ligand interactions and structure-activity relationships.

Biology: this compound is used in studies of the renin-angiotensin-aldosterone system and its role in regulating blood pressure and fluid balance.

Medicine: this compound is used in clinical research to develop new treatments for hypertension and heart failure.

Industry: This compound is used in the pharmaceutical industry for the development of new antihypertensive drugs

Wirkmechanismus

Saprisartan exerts its effects by selectively blocking the Angiotensin II type 1 receptor. This receptor is involved in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance. By blocking this receptor, this compound reduces the effects of Angiotensin II, leading to decreased vasoconstriction and sodium reabsorption. This results in a reduction in blood pressure and an improvement in heart function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Losartan: Wie Saprisartan ist Losartan ein Angiotensin-II-Typ-1-Rezeptor-Antagonist, der zur Behandlung von Bluthochdruck eingesetzt wird.

Valsartan: Ein weiterer Angiotensin-II-Typ-1-Rezeptor-Antagonist, Valsartan, wird für ähnliche Indikationen wie this compound eingesetzt.

Irbesartan: Irbesartan ist ebenfalls ein Angiotensin-II-Typ-1-Rezeptor-Antagonist mit ähnlichen pharmakologischen Eigenschaften.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner unüberwindbaren/nicht-kompetitiven Antagonisierung des Angiotensin-II-Typ-1-Rezeptors. Dies ist wahrscheinlich auf seine langsame Dissoziationskinetik vom Rezeptor zurückzuführen, die im Vergleich zu anderen ähnlichen Verbindungen eine längere Wirkungsdauer bietet .

Eigenschaften

IUPAC Name |

3-[[3-bromo-2-[2-(trifluoromethylsulfonylamino)phenyl]-1-benzofuran-5-yl]methyl]-5-cyclopropyl-2-ethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22BrF3N4O4S/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29/h3-7,10-11,14,32H,2,8-9,12H2,1H3,(H2,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEWVPTZCSAMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4NS(=O)(=O)C(F)(F)F)C(=O)N)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrF3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163422 | |

| Record name | Saprisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Saprisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.51e-02 g/L | |

| Record name | Saprisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Saprisartan is a selective, potent, orally active and long-acting nonpeptide Angiotensin II type 1 (AT1) receptor antagonist. Saprisartan blocks the renin-angiotensin-aldosterone system (RAAS) at the level of the AT1 receptor that mediates most, if not all, of the important actions of Ang II. Saprisartan binds reversibly to the AT1 receptors in vascular smooth muscle and the adrenal gland. As angiotensin II is a vasoconstrictor, which also stimulates the synthesis and release of aldosterone, blockage of its effects results in decreases in systemic vascular resistance. AT1 receptor antagonists avoid the nonspecificity of the Ang I converting enzyme (ACE) inhibitors. | |

| Record name | Saprisartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

146623-69-0 | |

| Record name | Saprisartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146623-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saprisartan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146623690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saprisartan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saprisartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPRISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS64NG1G69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Saprisartan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

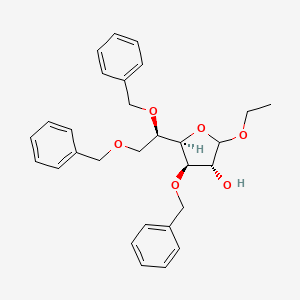

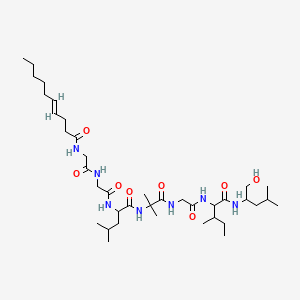

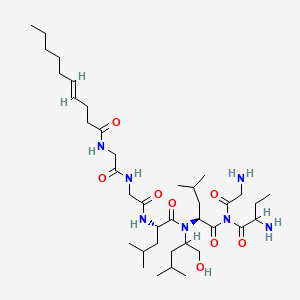

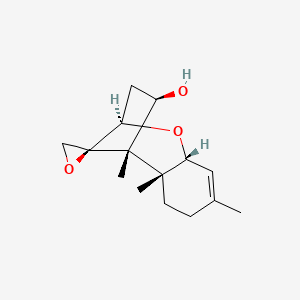

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

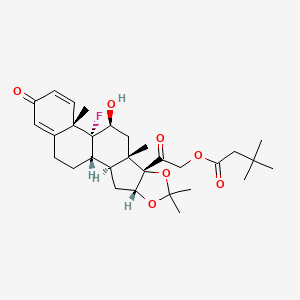

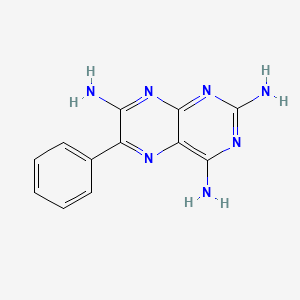

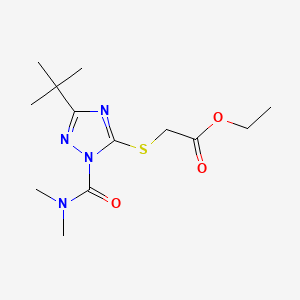

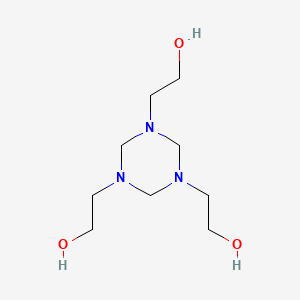

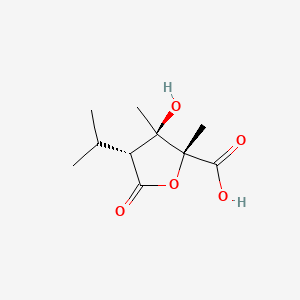

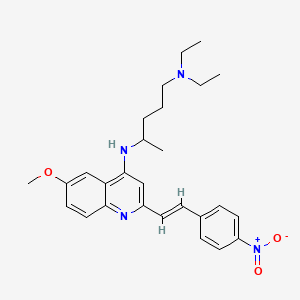

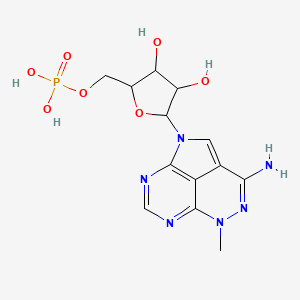

Feasible Synthetic Routes

Q1: How does Saprisartan interact with its target and what are the downstream effects?

A1: this compound, like other "sartans," acts as a selective antagonist for the Angiotensin II type 1 (AT1) receptor. [, ] This receptor, when activated by Angiotensin II, plays a key role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body. By blocking Angiotensin II from binding to the AT1 receptor, this compound effectively inhibits the RAAS pathway. This inhibition leads to a decrease in vasoconstriction (narrowing of blood vessels), a reduction in aldosterone secretion (a hormone that promotes sodium and water retention), and ultimately, a lowering of blood pressure. [, ]

Q2: How does this compound compare to other Angiotensin II receptor antagonists in terms of binding affinity?

A2: While the exact binding affinity of this compound isn't specified in the provided research, it is grouped with Candesartan, Zolasartan, Irbesartan, Valsartan, Telmisartan, and the active metabolite of Losartan (E3174) as exhibiting an "insurmountable/noncompetitive" mode of antagonism. [, ] This suggests a slow dissociation rate from the AT1 receptor, potentially leading to a longer duration of action compared to antagonists like Losartan, Tasosartan, and Eprosartan, which display surmountable antagonism. [, ]

Q3: Has this compound shown potential in other therapeutic areas besides cardiovascular diseases?

A3: Research indicates that this compound might have potential applications beyond cardiovascular diseases. A computational study suggests that this compound could potentially inhibit the intracellular receptor tyrosine kinase (RTK) domain of the human epidermal receptor 2 (HER2). [] HER2 is a protein implicated in the development of various cancers, including breast, lung, ovarian, and colorectal cancers. [] While this finding is promising, it is based on computational modeling and requires further investigation through in vitro and in vivo studies to confirm its validity and therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)

![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)